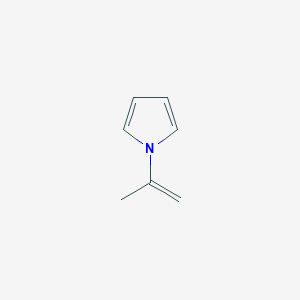![molecular formula C14H20O3 B12566939 3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- CAS No. 182193-69-7](/img/structure/B12566939.png)
3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- is a chiral ketone with a complex structure It is characterized by the presence of a methoxyphenyl group and a methoxy substituent on the pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl alcohol with 2-methyl-3-pentanone in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and purification steps such as distillation or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- involves its interaction with specific molecular targets. The methoxyphenyl group may play a role in binding to enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: A simpler ketone without the methoxyphenyl group.
4-Methoxybenzyl Alcohol: Contains the methoxyphenyl group but lacks the ketone functionality.
2-Methyl-3-pentanone: Similar backbone but without the methoxyphenyl substituent.
Uniqueness
3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- is unique due to its chiral nature and the presence of both methoxy and methoxyphenyl groups
Properties
CAS No. |
182193-69-7 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2S)-1-[(4-methoxyphenyl)methoxy]-2-methylpentan-3-one |
InChI |
InChI=1S/C14H20O3/c1-4-14(15)11(2)9-17-10-12-5-7-13(16-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
KNLQUQJCBOEJNU-NSHDSACASA-N |
Isomeric SMILES |
CCC(=O)[C@@H](C)COCC1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(=O)C(C)COCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
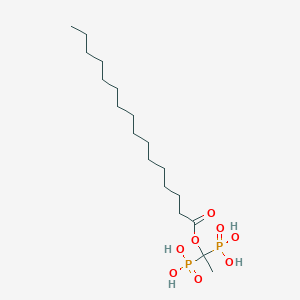
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
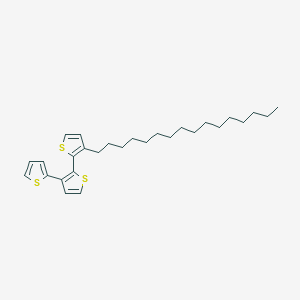
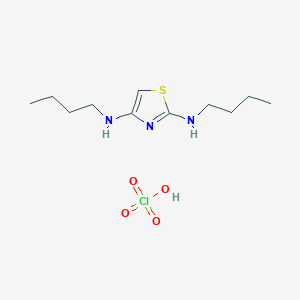
![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)
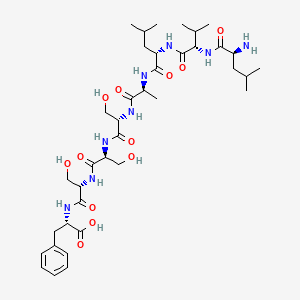
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)

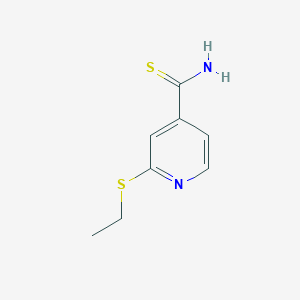
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
